Omeprazole Magnesium
Overview
Description
Mechanism of Action
Target of Action
Esomeprazole magnesium, also known as this compound, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
The action of esomeprazole affects the biochemical pathway of gastric acid production. By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole prevents the final step of gastric acid production, thereby reducing the amount of acid secreted into the stomach .
Pharmacokinetics
Upon oral administration, esomeprazole is rapidly absorbed in the gastrointestinal tract . The absolute bioavailability of a single 40 mg dose is 64%, and it increases to 89% with once-daily repeated dosing . Esomeprazole is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the drug is excreted in the urine, primarily as inactive metabolites .
Result of Action
The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This leads to effective relief from symptoms such as heartburn, regurgitation, and stomach pain associated with excessive acid production . It is used to treat conditions like gastroesophageal reflux disease (GERD), reduce the risk of NSAID associated gastric ulcers, eradicate H. pylori, and treat conditions causing gastric acid hypersecretion .
Action Environment
The action of esomeprazole can be influenced by environmental factors such as the patient’s diet (fasting or fed conditions) and the presence of other drugs . For instance, the pharmacokinetics of esomeprazole can vary under fasting and fed conditions . Additionally, the co-administration of esomeprazole with certain antibiotics for the treatment of H. pylori infections can affect its efficacy .
Biochemical Analysis
Biochemical Properties
Esomeprazole magnesium exerts its effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Cellular Effects
Esthis compound has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing gastric acid secretion, which can affect the environment of the stomach and the functioning of other cells within the gastrointestinal tract . It also impacts cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are complex and depend on the context .
Molecular Mechanism
The mechanism of action of Esthis compound involves its binding to the (H+, K+)-ATPase enzyme, an essential component in the final step of gastric acid production . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of the antisecretory effect of Esthis compound persists longer than 24 hours .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Esthis compound have been observed to change over time. For instance, the drug’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . Additionally, studies have shown that serum gastric levels were significantly higher in patients treated with PPIs compared to a control group .
Dosage Effects in Animal Models
In animal models, the effects of Esthis compound vary with different dosages. For instance, studies in dogs determined that serum gastric levels were significantly higher in patients treated with PPIs compared to a control group
Metabolic Pathways
Esthis compound is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system . The major part of Esomeprazole’s metabolism is dependent upon the CYP2C19 isoenzyme, which forms the hydroxy and desmethyl metabolites .
Subcellular Localization
The subcellular localization of Esthis compound and its effects on activity or function are complex and depend on the context. For instance, Esthis compound binds to the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells This suggests that the drug localizes to the areas of cells where this enzyme is present
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of esomeprazole magnesium involves several steps:
Salt Formation: The resulting esomeprazole is reacted with sodium methoxide to form esomeprazole sodium.
Magnesium Salt Formation: Esomeprazole sodium undergoes salt exchange with magnesium chloride in methanol to produce esthis compound trihydrate.
Industrial Production Methods
In industrial settings, esthis compound trihydrate is produced by dissolving esomeprazole potassium in water, adding a benign solvent, and heating the solution. An inorganic magnesium salt solution is then added for salification, followed by crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Omeprazole Magnesium undergoes various chemical reactions, including:
Oxidation: Conversion of esomeprazole to its active form.
Substitution: Formation of esomeprazole sodium and subsequent exchange with magnesium chloride.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Sodium Methoxide: For the formation of esomeprazole sodium.
Magnesium Chloride: For the final salt exchange to produce esthis compound.
Major Products
The primary product of these reactions is esthis compound trihydrate, which is used in pharmaceutical formulations .
Scientific Research Applications
Omeprazole Magnesium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying proton pump inhibitors.
Biology: Investigated for its effects on gastric parietal cells and acid secretion.
Medicine: Widely used in the treatment of GERD, peptic ulcers, and Zollinger-Ellison syndrome
Comparison with Similar Compounds
Omeprazole Magnesium is compared with other proton pump inhibitors such as:
Omeprazole: Esomeprazole is the S-isomer of omeprazole, offering greater efficacy in acid suppression.
Pantoprazole: Similar efficacy but different pharmacokinetic profiles.
Lansoprazole: Comparable in effectiveness but varies in metabolism and bioavailability.
Dexlansoprazole: Another PPI with dual delayed-release formulation.
Rabeprazole: Similar mechanism but different in terms of onset and duration of action.
This compound stands out due to its higher bioavailability and prolonged duration of action compared to some of its counterparts .
Biological Activity
Omeprazole magnesium is a proton pump inhibitor (PPI) primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This compound not only exhibits pharmacological effects in reducing gastric acid secretion but also has significant implications for magnesium transport and metabolism in the body. This article delves into the biological activity of this compound, focusing on its effects on magnesium transport, associated clinical findings, and case studies.
Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. However, its impact extends beyond acid suppression; it also alters cation transport across intestinal epithelial cells.
Effects on Magnesium Transport
Research indicates that omeprazole significantly affects magnesium transport across intestinal barriers:
- Decreased Paracellular Cation Permeability : Omeprazole reduces the permeability of paracellular pathways for cations, including magnesium ions (), in Caco-2 cell monolayers. This effect is dose-dependent and time-dependent, leading to impaired passive absorption of magnesium in the intestines .
- Increased Activation Energy : Studies have shown that omeprazole increases the activation energy required for passive transport, suggesting a hindrance in the movement of magnesium ions through paracellular channels .
Clinical Implications
The inhibition of magnesium transport by omeprazole has been linked to several clinical conditions, particularly hypomagnesemia. Chronic use of PPIs like this compound can lead to significant electrolyte imbalances.
Case Studies
- Case Study 1 : A 43-year-old male on high-dose omeprazole developed symptomatic hypomagnesemia characterized by headaches, dizziness, and paresthesias. His symptoms resolved only after discontinuing omeprazole, despite magnesium supplementation .
- Case Study 2 : An 81-year-old man presented with muscle cramps and cardiac dysrhythmias attributed to hypomagnesemia induced by long-term omeprazole use. His electrolyte levels normalized upon stopping the medication without further supplementation .
- Case Study 3 : A 76-year-old woman experienced lethargy and muscle cramps due to hypomagnesemia and hypocalcemia while on omeprazole. Symptoms improved significantly after discontinuation of the drug .
Research Findings
The following table summarizes key findings from research studies related to omeprazole's effect on magnesium transport:
Properties
CAS No. |
95382-33-5 |
---|---|
Molecular Formula |
C34H36MgN6O6S2 |
Molecular Weight |
713.1 g/mol |
IUPAC Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 |
InChI Key |
KWORUUGOSLYAGD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Pictograms |
Irritant |
Synonyms |
(T-4)-Bis[5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolato]magnesium; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleMagnesium Complex; Magnesium Omeprazole; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.